![molecular formula C10H18O3 B14359799 2-[(But-2-en-1-yl)oxy]ethyl butanoate CAS No. 92533-28-3](/img/structure/B14359799.png)
2-[(But-2-en-1-yl)oxy]ethyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(But-2-en-1-yl)oxy]ethyl butanoate is an ester compound characterized by its pleasant odor, which is typical of many esters. Esters are widely used in the fragrance and flavor industry due to their aromatic properties. This particular compound is formed by the esterification of butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-en-1-yl)oxy]ethyl butanoate typically involves the esterification reaction between butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
Butanoic acid+2-[(but-2-en-1-yl)oxy]ethanol→2-[(But-2-en-1-yl)oxy]ethyl butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(But-2-en-1-yl)oxy]ethyl butanoate can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products
Hydrolysis: Butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol.
Reduction: Butanol and 2-[(but-2-en-1-yl)oxy]ethanol.
Transesterification: A new ester and an alcohol, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-[(But-2-en-1-yl)oxy]ethyl butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 2-[(But-2-en-1-yl)oxy]ethyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
2-[(But-2-en-1-yl)oxy]ethyl butanoate can be compared with other esters, such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, they differ in their alkyl and acyl groups, leading to variations in their physical and chemical properties. For instance:
Ethyl acetate: Commonly used as a solvent in the laboratory and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
The unique structure of this compound, with its but-2-en-1-yl group, imparts distinct properties that make it suitable for specific applications in fragrance and flavor industries.
Eigenschaften
CAS-Nummer |
92533-28-3 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-but-2-enoxyethyl butanoate |
InChI |
InChI=1S/C10H18O3/c1-3-5-7-12-8-9-13-10(11)6-4-2/h3,5H,4,6-9H2,1-2H3 |
InChI-Schlüssel |
CJEKVMFFIDFKAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCOCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


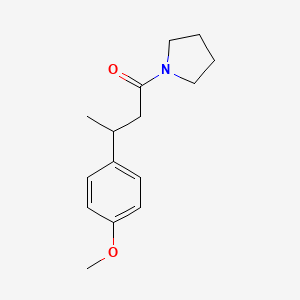
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
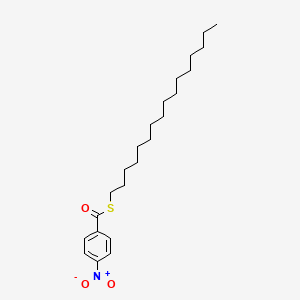
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)

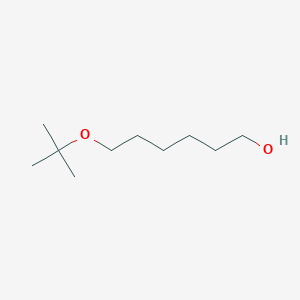

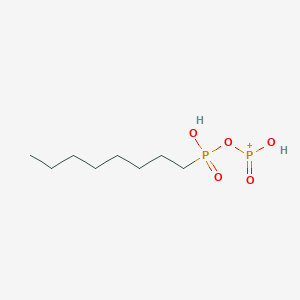
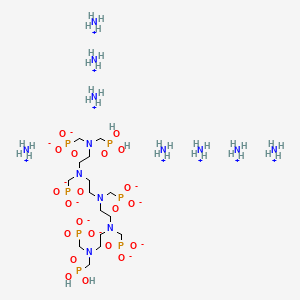
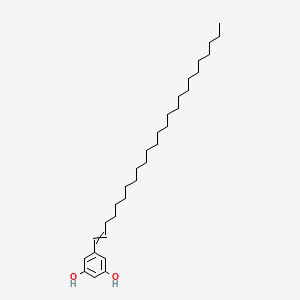
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)

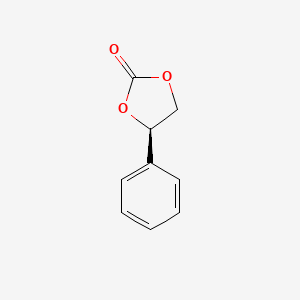
![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
